2-(3-Iodophenoxy)butanoic acid
Description
2-(3-Iodophenoxy)butanoic acid is a halogenated aromatic carboxylic acid characterized by a butanoic acid backbone substituted with a 3-iodophenoxy group at the second carbon. This compound is structurally analogous to other phenoxy-substituted carboxylic acids but distinguished by the presence of iodine at the meta position of the phenyl ring.
Properties
CAS No. |
90888-05-4 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-(3-iodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11IO3/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3,(H,12,13) |
InChI Key |
DCHNFVBSCVDDNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenoxy)butanoic acid typically involves the reaction of 3-iodophenol with butanoic acid derivatives. One common method is the esterification of 3-iodophenol with butanoic acid, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of 2-(3-Iodophenoxy)butanoic acid may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The iodine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-Iodophenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Iodophenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The iodine atom may also play a role in the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
- 2-(3-Methylphenoxy)butanoic Acid (CAS 113104-27-1): Structure: A methyl group replaces iodine at the 3-position of the phenyl ring. Properties: Lower molecular weight (194.23 g/mol vs. 306.11 g/mol for the iodinated analog) and higher hydrophilicity (logP ~1.8 vs. ~3.2 for iodinated form). Applications: Used as an intermediate in anti-inflammatory drug synthesis, highlighting the role of substituent size in pharmacological activity .
- 2-Phenoxybutanoic Acid (CAS 13794-14-4): Structure: Lacks substituents on the phenyl ring. Properties: Reduced steric hindrance and lower logP (1.5) compared to iodinated analogs. Activity: Demonstrates weaker enzyme inhibition due to the absence of electron-withdrawing/halogen effects .
Halogenated Analogues
- 3-Fluoro-2-iodobenzoic Acid (CAS 387-48-4): Structure: Contains both fluorine and iodine on adjacent positions of the benzoic acid ring. Properties: Higher acidity (pKa ~2.5) compared to 2-(3-iodophenoxy)butanoic acid (pKa ~4.1), attributed to the electron-withdrawing effects of fluorine and iodine .
- 3-(2-Methoxyphenyl)butanoic Acid: Structure: Methoxy group at the ortho position of the phenyl ring. Properties: Higher melting point (50–52°C) compared to iodinated analogs (~40°C), likely due to reduced halogen-mediated molecular flexibility .
Pharmacologically Active Derivatives
- Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates: Structure: Shares a butanoate ester backbone but incorporates an imidazole ring. Activity: Demonstrates anti-inflammatory properties, suggesting that iodophenoxybutanoic acid derivatives could be tailored for similar therapeutic roles .
- 2-(Substituted Sulphur/Sulphone)-3-Phenylpropionic Acids: Structure: Sulphur-based substituents instead of phenoxy groups. Activity: Enhanced COX-2 inhibition compared to oxygen-based analogs, indicating that iodine’s bulkiness in 2-(3-iodophenoxy)butanoic acid may modulate target selectivity .
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